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Compound of Interest

Compound Name:
1-(2-Amino-3-

fluorophenyl)ethanone

CAS No.: 124623-26-3

Cat. No.: B037858

Get Quote

Executive Summary & Structural Analysis
1-(2-Amino-3-fluorophenyl)ethanone (also known as 2'-Amino-3'-fluoroacetophenone)

presents a unique solubility profile driven by the interplay between its lipophilic fluorinated ring

and its capacity for intramolecular hydrogen bonding. Unlike its para-amino isomers, the ortho-

amino placement relative to the carbonyl group allows for the formation of a stable 6-

membered pseudo-ring structure.

This intramolecular interaction significantly reduces the molecule's ability to donate hydrogen

bonds to solvents, thereby enhancing solubility in non-polar organic solvents and reducing

water solubility compared to non-fluorinated or para-substituted analogs.

Physicochemical Identity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b037858#bc-rfq
https://www.benchchem.com/product/b037858/docs?utm_src=pdf-body#technical-guide-solubility-profiling-of-1-2-amino-3-fluorophenyl-ethanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037858?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

CAS Number 124623-26-3

Molecular Formula C₈H₈FNO

Molecular Weight 153.15 g/mol

Key Structural Feature
Ortho-Amino/Carbonyl Motif (Intramolecular H-

Bonding)

Electronic Effect
C3-Fluorine atom induces inductive withdrawal

(-I), increasing acidity of the aniline protons.

Predicted Solubility Profile & Solvent Compatibility
Based on structural analogs (e.g., 2'-aminoacetophenone and 3'-fluoroacetophenone) and

thermodynamic principles, the solubility hierarchy for this compound follows a "Like-Dissolves-

Like" mechanism modified by the fluorine atom's lipophilicity.

Solvent Class Compatibility Table
Data represents the expected thermodynamic solubility trends based on functional group

analysis.
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Solvent Class
Representative
Solvents

Solubility
Prediction

Mechanistic
Rationale

Polar Aprotic DMSO, DMF, DMAc
Very High (>200

mg/mL)

Dipole-dipole

interactions disrupt

crystal lattice

effectively; Fluorine

enhances interaction

with polar aprotic

media.

Polar Protic
Methanol, Ethanol,

IPA
High (>100 mg/mL)

Solvent acts as H-

bond donor to the

carbonyl oxygen;

solubility decreases

as alkyl chain length

of alcohol increases.

Moderately Polar
Acetone, Ethyl

Acetate, THF
High (>80 mg/mL)

Excellent compatibility

with the ketone

moiety; minimal

disruption of the

intramolecular H-bond

required for solvation.

Chlorinated
Dichloromethane

(DCM), Chloroform
Good (>50 mg/mL)

Favorable dispersion

forces; Fluorine atom

increases affinity for

chlorinated solvents.

Non-Polar
Toluene, Hexane,

Heptane
Moderate to Low

Soluble in hot

Toluene; limited

solubility in aliphatic

hydrocarbons due to

the polar

carbonyl/amine core.

Aqueous Water, PBS (pH 7.4) Very Low (<1 mg/mL) Intramolecular H-

bonding shields the

hydrophilic groups;
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Fluorine adds

hydrophobicity.

Solvation Mechanism & Thermodynamics
The dissolution of 1-(2-Amino-3-fluorophenyl)ethanone is governed by the competition

between the lattice energy of the solid and the solvation enthalpy.

Diagram 1: Solvation Dynamics Pathway
This diagram illustrates the mechanistic competition between the stable intramolecular state

and the solvent-mediated state.
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Caption: The intramolecular hydrogen bond creates a kinetic and thermodynamic barrier to

solvation, requiring polar aprotic solvents to effectively disrupt the internal stabilization.

Validated Experimental Protocol (Gravimetric/HPLC)
To generate precise solubility data (e.g., for regulatory filing or process scale-up), follow this

self-validating saturation shake-flask method.

Phase 1: Preparation & Saturation
Excess Addition: Add 1-(2-Amino-3-fluorophenyl)ethanone in excess to 10 mL of the target

solvent in a crimp-sealed vial.

Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.
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Validation Step: Check for the presence of undissolved solid. If fully dissolved, add more

solid until a precipitate remains.

Sedimentation: Allow the suspension to settle for at least 4 hours to ensure phase

separation.

Phase 2: Sampling & Quantification
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the

equilibration temperature to prevent precipitation).

Dilution: Immediately dilute the filtrate with mobile phase (e.g., Acetonitrile) to prevent

crystallization.

Analysis: Quantify using HPLC-UV (Detection at ~254 nm or determined λmax).

Reference Standard: Prepare a calibration curve (0.01 – 1.0 mg/mL) using a reference

standard of known purity.

Diagram 2: Solubility Determination Workflow
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Caption: A rigorous workflow ensuring thermodynamic equilibrium is reached before

quantification, preventing false-low solubility readings.

Thermodynamic Modeling for Process Optimization
For researchers needing to extrapolate solubility across different temperatures (e.g., for cooling

crystallization), the Modified Apelblat Equation is the industry standard model for this class of

compounds:
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x: Mole fraction solubility[1]

T: Absolute temperature (K)[1][2]

A, B, C: Empirical constants derived from experimental data points (minimum 5 temperatures

recommended).

Application:

If

(Enthalpy of solution) is positive, solubility increases with temperature (Endothermic).

For 2-aminoacetophenones, dissolution is typically endothermic, meaning heating the

solvent significantly boosts solubility, making cooling crystallization a viable purification

method.

References
European Patent Office. (1989). EP0325247B1 - Camptothecin derivatives and process for
preparing same. (Demonstrates usage of 2-amino-3-fluoroacetophenone as a lipophilic
intermediate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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